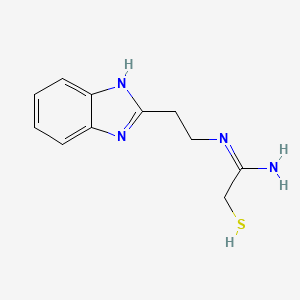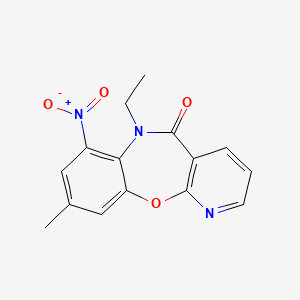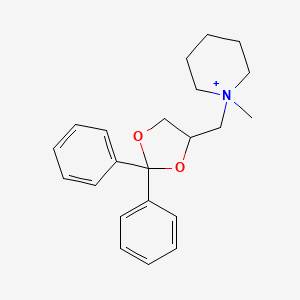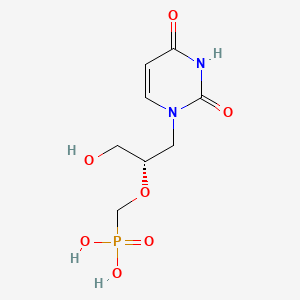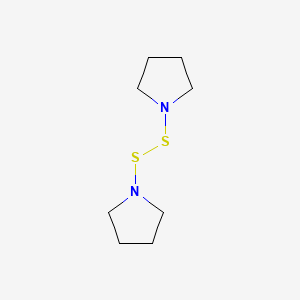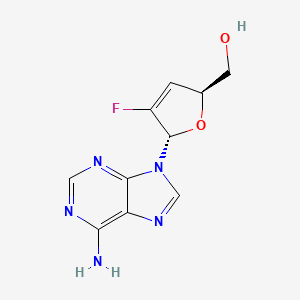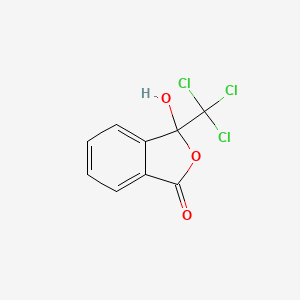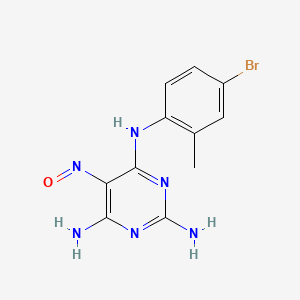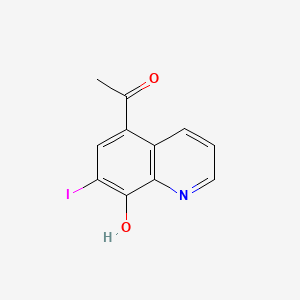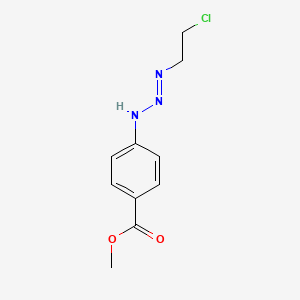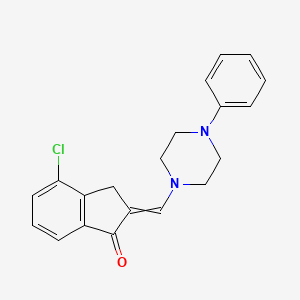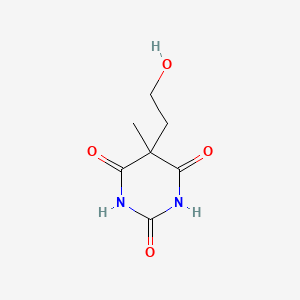
5-(2-Hydroxyethyl)-5-methylpyrimidine-2,4,6(1h,3h,5h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 85052 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments. NSC 85052 has been studied for its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85052 involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 85052 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented at each stage to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
NSC 85052 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions, depending on the desired outcome.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate). These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters.
Scientific Research Applications
NSC 85052 has a wide range of scientific research applications, including:
Biology: NSC 85052 is studied for its potential effects on biological systems, including its ability to interact with enzymes and other proteins.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer. It is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover new cancer treatments.
Industry: NSC 85052 is used in the development of new materials and chemicals, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 85052 involves its interaction with specific molecular targets within cells. This compound is known to bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, NSC 85052 may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth.
Comparison with Similar Compounds
NSC 85052 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: This compound has a similar structure and is also studied for its potential therapeutic effects in cancer treatment.
NSC 181339-01: Another compound with comparable properties, used in various research applications.
NSC 125973: Known for its role in cancer research, similar to NSC 85052.
The uniqueness of NSC 85052 lies in its specific chemical structure and the particular biological pathways it affects. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
68160-47-4 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O4/c1-7(2-3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13) |
InChI Key |
BROMZOCIFONCMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)NC1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


